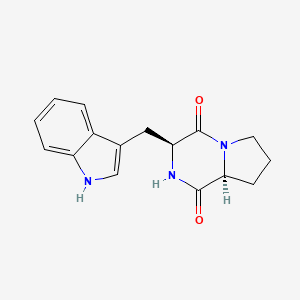

Brevianamide F

Description

Properties

IUPAC Name |

(3S,8aS)-3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFZBPVMVYTEKZ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959075 | |

| Record name | 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38136-70-8 | |

| Record name | Brevianamide F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38136-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brevianamide F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038136708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREVIANAMIDE F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76XZ426FPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Brevianamide F?

Introduction

Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring diketopiperazine. It serves as the biosynthetic precursor to a wider family of biologically active prenylated tryptophan-proline 2,5-diketopiperazines.[1] These compounds are secondary metabolites produced by fungi, particularly from the Aspergillus and Penicillium genera.[1] this compound itself has been isolated from various microorganisms, including Streptomyces sp. and Bacillus cereus, and exhibits a range of biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a cyclic dipeptide formed from the formal condensation of L-tryptophan and L-proline.[2] Its rigid bicyclic structure is a key feature contributing to its biological activity and its role as a scaffold in the biosynthesis of more complex alkaloids.

Systematic Name: (3S,8aS)-3-[(1H-Indol-3-yl)methyl]hexahydropyrido[1,2-a]pyrazine-1,4-dione[1]

Synonyms: cyclo-(L-Trp-L-Pro), L-prolyl-L-tryptophan anhydride[2]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇N₃O₂ | [1] |

| Molar Mass | 283.331 g/mol | [1] |

| CAS Number | 38136-70-8 | [1] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Indole NH) | 10.88 | s | - |

| H-2 (Indole) | 7.15 | s | - |

| H-4 (Indole) | 7.55 | d | 7.8 |

| H-5 (Indole) | 7.05 | t | 7.5 |

| H-6 (Indole) | 7.12 | t | 7.6 |

| H-7 (Indole) | 7.35 | d | 8.1 |

| Trp α-H | 4.15 | m | - |

| Trp β-CH₂ | 3.30, 3.45 | m | - |

| Pro α-H | 4.05 | m | - |

| Pro β-CH₂ | 2.25, 1.95 | m | - |

| Pro γ-CH₂ | 1.90, 1.80 | m | - |

| Pro δ-CH₂ | 3.55, 3.40 | m | - |

¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Trp) | 169.5 |

| C=O (Pro) | 166.0 |

| C-2 (Indole) | 124.0 |

| C-3 (Indole) | 109.0 |

| C-3a (Indole) | 127.5 |

| C-4 (Indole) | 118.5 |

| C-5 (Indole) | 121.5 |

| C-6 (Indole) | 119.8 |

| C-7 (Indole) | 111.5 |

| C-7a (Indole) | 136.2 |

| Trp α-C | 56.5 |

| Trp β-C | 28.0 |

| Pro α-C | 59.5 |

| Pro β-C | 29.0 |

| Pro γ-C | 22.5 |

| Pro δ-C | 45.5 |

Biological Activity

This compound has demonstrated a variety of biological effects, including antibacterial, antifungal, and cytotoxic activities. The following table summarizes key quantitative data from these studies.

| Activity Type | Target Organism/Cell Line | Measurement | Value |

| Antibacterial | Staphylococcus aureus | Disc Diffusion | Active at 30 µ g/disc |

| Antibacterial | Micrococcus luteus | Disc Diffusion | Active at 30 µ g/disc |

| Antifungal | Trichophyton rubrum | MIC | Better than Amphotericin B |

| Antifungal | Cryptococcus neoformans | MIC | Better than Amphotericin B |

| Antifungal | Candida albicans | MIC | Better than Amphotericin B |

| Cytotoxicity | OVCAR-8 (Ovarian Cancer) | IC₅₀ | 11.9 µg/mL |

| Cytotoxicity | HT-29 (Colon Cancer) | IC₅₀ | >200 µM |

| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ | >200 µM |

| Cytotoxicity | MDA-MB-231 (Breast Cancer) | IC₅₀ | >200 µM |

Experimental Protocols

Solid-Phase Synthesis of this compound

A solid-phase synthesis approach has been developed for this compound, which allows for the efficient construction of the diketopiperazine core. The following protocol is a summary of the key steps.

Materials and Reagents:

-

Aminomethyl or methylbenzhydrylamine resin

-

4-[(3,4-dihydro-2H-pyran-2-yl)methoxy]benzoic acid (Handle)

-

Fmoc-(S)-Trp-OAllyl

-

H-Pro-OMe·HCl

-

DIPCDI (N,N'-Diisopropylcarbodiimide)

-

Oxyma

-

PPTS (Pyridinium p-toluenesulfonate)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

PhSiH₃ (Phenylsilane)

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

Piperidine

-

TFA (Trifluoroacetic acid)

-

mDMB (1,3-Dimethoxybenzene)

-

DCM (Dichloromethane)

-

DCE (1,2-Dichloroethane)

-

DMF (Dimethylformamide)

Procedure:

-

Resin Functionalization:

-

The aminomethyl or methylbenzhydrylamine resin is functionalized with the 4-[(3,4-dihydro-2H-pyran-2-yl)methoxy]benzoic acid handle using DIPCDI and Oxyma in DCM for 1 hour.

-

-

Anchoring of the First Amino Acid (Tryptophan):

-

The functionalized resin is treated with Fmoc-(S)-Trp-OAllyl (1.5 eq.) and PPTS (2.3 eq.) in DCE at 80°C for 16 hours. This step anchors the tryptophan residue to the solid support via its side chain.

-

-

Allyl Deprotection:

-

The allyl protecting group on the tryptophan carboxyl is removed using Pd(PPh₃)₄ (0.4 eq.) and PhSiH₃ (48 eq.) in DCM for 30 minutes. This step is repeated twice.

-

-

Peptide Coupling (Proline Addition):

-

The deprotected carboxyl group is coupled with H-Pro-OMe·HCl (3 eq.) using PyBOP (3 eq.) and DIEA (9 eq.) in DCM for 1 hour. This reaction is performed three times to ensure completion.

-

-

Fmoc Deprotection:

-

The Fmoc protecting group on the tryptophan amine is removed by treating the resin with 20% piperidine in DMF for 10 minutes. This step is repeated twice.

-

-

Cyclization and Cleavage from Resin:

-

The resin is treated with a mixture of TFA/mDMB/DCM (0.5/0.5/9) to induce cyclization to the diketopiperazine and cleave the product from the solid support. This step is repeated three times.

-

-

Purification:

-

The crude product is purified using standard chromatographic techniques to yield pure this compound.

-

Visualizations

Biosynthetic Pathway of Brevianamides

This compound is a central intermediate in the biosynthesis of a diverse range of more complex brevianamide alkaloids. The pathway begins with the condensation of L-tryptophan and L-proline, followed by a series of enzymatic modifications including prenylation, oxidation, and cyclization.

Caption: Biosynthetic pathway from amino acid precursors to Brevianamide A and B, with this compound as a key intermediate.

Logical Workflow for Solid-Phase Synthesis

The solid-phase synthesis of this compound follows a logical sequence of protection, coupling, and deprotection steps, culminating in the cleavage of the final product from the resin.

Caption: Step-wise workflow for the solid-phase synthesis of this compound.

References

A Technical Guide to the Natural Sources of Brevianamide F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring diketopiperazine. It serves as the foundational biosynthetic precursor for a wide and structurally diverse family of prenylated indole alkaloids, including the insecticidal brevianamide A.[1][2] These complex secondary metabolites are of significant interest to the scientific community for their varied and potent biological activities. This guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation, and a visualization of its role in biosynthetic and signaling pathways.

Natural Sources of this compound

This compound is primarily produced as a secondary metabolite by various species of fungi, particularly within the genera Aspergillus and Penicillium. It has also been identified in some bacterial species.

Primary Fungal Sources:

-

Penicillium brevicompactum : This species is a well-documented producer of various brevianamides, with this compound being the initial building block for more complex derivatives like brevianamide A.[2][3]

-

Aspergillus fumigatus : This ubiquitous mold is another significant source of this compound and its downstream metabolites.[1][4] Co-cultivation of A. fumigatus with other microbes, such as Streptomyces bullii, has been shown to induce the production of this compound.[5]

-

Aspergillus versicolor : Marine-derived isolates of this fungus have also been found to produce brevianamides.

Bacterial Sources:

-

Streptomyces sp. (strain TN58) : This bacterium has been shown to produce this compound.[1]

-

Bacillus cereus : An isolate of this bacterium associated with the entomopathogenic nematode Rhabditis (Oscheius) sp. has also been reported as a source.[1]

Other Sources:

-

Autolyzed Yeast Extract : this compound has been detected as a minor component in this food ingredient.[1]

Data Presentation: Quantitative Analysis

Quantitative data on the yield of this compound from natural fungal fermentations is not extensively reported in the literature, likely due to its role as a rapidly processed biosynthetic intermediate. However, available data on its presence in various sources provides some context for its concentration.

| Source | Compound | Concentration / Yield | Reference |

| Autolyzed Yeast Extract | This compound | 8.2 ppm | [1] |

| Penicillium brevicompactum DFFSCS025 (30 L liquid culture) | Total Crude Extract | 24 g | [3] |

| Aspergillus fumigatus (co-culture) | This compound | Isolated, but not quantified | [5][6] |

| P. brevicompactum (solid culture) | Brevianamides A and B | Detected after conidiation | [7][8] |

Note: The yield of the total crude extract from P. brevicompactum suggests that while the pathway is active, the concentration of the initial precursor, this compound, may be low in wild-type strains under standard culture conditions.

Experimental Protocols

The following is a composite, detailed methodology for the isolation and purification of this compound from fungal sources, based on established laboratory practices.

Fungal Fermentation (Penicillium brevicompactum)

This protocol is adapted for solid-state fermentation, which is commonly used for the production of brevianamides.[2][8]

-

1.1. Media Preparation (Czapek-Dox Agar):

-

Sucrose: 30 g

-

Sodium Nitrate: 3 g

-

Dipotassium Phosphate: 1 g

-

Magnesium Sulfate: 0.5 g

-

Potassium Chloride: 0.5 g

-

Ferrous Sulfate: 0.01 g

-

Agar: 15-20 g

-

Distilled Water: 1 L

-

Autoclave at 121°C for 15 minutes and pour into sterile Petri dishes.

-

-

1.2. Inoculation and Incubation:

-

Prepare a spore suspension of P. brevicompactum in sterile water containing 0.05% Tween 80.

-

Inoculate the surface of the Czapek-Dox agar plates with the spore suspension.

-

Incubate the plates at 28°C in the dark for 6-10 days.[2] Production of brevianamides has been observed to commence after conidiation begins.[7][8]

-

Extraction of this compound

-

2.1. Harvesting and Initial Extraction:

-

After the incubation period, cut the agar culture into small pieces.

-

Submerge the agar pieces in a solvent mixture, typically ethyl acetate or a dichloromethane:methanol mixture.

-

Perform exhaustive extraction by shaking or sonicating the mixture for several hours. Repeat this process three times.

-

-

2.2. Solvent Partitioning:

-

Combine the solvent extracts and filter to remove solid debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

If necessary, partition the crude extract between ethyl acetate and water to remove water-soluble impurities. Collect and dry the organic phase.

-

Chromatographic Purification

A multi-step chromatographic process is required to isolate this compound from the complex crude extract.

-

3.1. Silica Gel Column Chromatography (Initial Fractionation):

-

Dry-load the crude extract onto silica gel.

-

Pack a silica gel column and equilibrate with a non-polar solvent (e.g., hexane or petroleum ether).

-

Elute the column with a step gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate with increasing percentages of methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

3.2. Size-Exclusion Chromatography (Sephadex LH-20):

-

Pool the fractions containing this compound and concentrate them.

-

Dissolve the concentrated fraction in a suitable solvent (e.g., methanol or a dichloromethane:methanol mixture).

-

Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.

-

Elute isocratically and collect fractions. This step is effective for separating compounds based on size and removing pigments and polymeric materials.

-

-

3.3. High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Further purify the this compound-containing fractions using reversed-phase HPLC.

-

Column: A C18 semi-preparative column is typically used.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid.[9]

-

Gradient Example: Start with a linear gradient from 20% B to 100% B over 30-40 minutes.

-

Detection: Monitor the elution profile using a UV detector, typically at 220 nm and 280 nm.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.

-

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fungal-derived brevianamide assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overproduction, purification and characterization of FtmPT1, a this compound prenyltransferase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. frontiersin.org [frontiersin.org]

- 7. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

Brevianamide F: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium brevicompactum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevianamide F, a diketopiperazine indole alkaloid, is a key secondary metabolite produced by the fungus Penicillium brevicompactum. As the biosynthetic precursor to a diverse family of more complex and biologically active brevianamides, its efficient isolation and characterization are of significant interest for natural product synthesis and drug discovery. This technical guide provides an in-depth overview of the discovery of this compound and detailed methodologies for its isolation and characterization. Furthermore, it explores its biological activities, including its role in modulating the MAPK signaling pathway.

Discovery and Biosynthesis

This compound, also known as cyclo-(L-Trp-L-Pro), was identified as the foundational molecule in the biosynthetic pathway of the more complex brevianamide alkaloids, such as the insecticidal Brevianamide A, in Penicillium brevicompactum.[1] The biosynthesis is initiated by the non-ribosomal peptide synthetase (NRPS) BvnA, which catalyzes the condensation of L-tryptophan and L-proline to form the cyclodipeptide this compound.[2] Subsequent enzymatic modifications by other enzymes in the brevianamide (bvn) gene cluster, including a prenyltransferase (BvnC) and a flavin-dependent monooxygenase (BvnB), lead to the production of the more complex members of the brevianamide family.[1][2]

Experimental Protocols

Fermentation of Penicillium brevicompactum

This protocol outlines the cultivation of Penicillium brevicompactum for the production of this compound.

Materials:

-

Penicillium brevicompactum (e.g., NRRL 864 strain)

-

Potato Dextrose Agar (PDA) plates

-

Czapek-Dox (CD) agar medium

-

Sterile water

-

Incubator

Procedure:

-

Strain Activation: Culture Penicillium brevicompactum on PDA plates at 28°C for 7 days to obtain a mature, sporulating culture.[1]

-

Spore Suspension Preparation: Harvest the spores from the PDA plate by adding sterile water and gently scraping the surface.

-

Inoculation: Inoculate solid Czapek-Dox (CD) agar media with the spore suspension.[1]

-

Incubation: Incubate the inoculated CD agar plates at 28°C for 6 days to allow for fungal growth and production of secondary metabolites, including this compound.[1]

Extraction and Purification of this compound

The following protocol details the extraction and purification of this compound from the fungal culture.

Materials:

-

P. brevicompactum culture on CD agar

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Extraction:

-

Cut the fungal culture on the CD agar into small pieces.

-

Submerge the agar pieces in ethyl acetate and perform solid-liquid extraction. Repeat this process multiple times to ensure complete extraction of the metabolites.

-

Combine the ethyl acetate extracts.

-

-

Drying and Concentration:

-

Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of hexane-ethyl acetate, starting with a low polarity and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

-

Final Purification:

-

Pool the fractions containing this compound and concentrate them.

-

Perform a final purification step using preparative HPLC with a C18 column to obtain pure this compound.

-

Data Presentation

Physicochemical and Spectroscopic Data of this compound

| Property | Data |

| Molecular Formula | C₁₆H₁₇N₃O₂ |

| Molar Mass | 283.33 g/mol |

| CAS Number | 38136-70-8[3] |

| ¹H NMR (DMSO-d₆, 600 MHz) | δ (ppm): 10.83 (s, 1H), 8.16 (s, 1H), 7.55 (d, J=7.8 Hz, 1H), 7.33 (d, J=8.1 Hz, 1H), 7.10 (t, J=7.5 Hz, 1H), 7.05 (s, 1H), 6.99 (t, J=7.4 Hz, 1H), 4.15 (t, J=7.8 Hz, 1H), 3.95 (dd, J=10.8, 4.2 Hz, 1H), 3.45-3.38 (m, 1H), 3.25 (dd, J=14.7, 4.2 Hz, 1H), 3.08 (dd, J=14.7, 8.4 Hz, 1H), 2.95-2.88 (m, 1H), 1.95-1.85 (m, 1H), 1.80-1.65 (m, 2H), 1.45-1.35 (m, 1H) |

| ¹³C NMR (DMSO-d₆, 150 MHz) | δ (ppm): 169.5, 165.8, 136.2, 127.4, 123.6, 121.1, 118.7, 118.3, 111.5, 109.8, 59.2, 53.8, 45.1, 28.1, 27.5, 22.1 |

| HRMS | [M+H]⁺ calculated for C₁₆H₁₈N₃O₂: 284.1399, found: 284.1394 |

Biological Activity of this compound

| Activity | Cell Line/Target | Result | Reference |

| Cytotoxicity | HT-29 (human colorectal adenocarcinoma) | IC₅₀ > 200 µM | |

| Antithrombotic | Zebrafish model | Reduces levels of TXA₂, vWF, and D-dimer | |

| Antibacterial | Staphylococcus aureus, Micrococcus luteus | Active | |

| Antifungal | Trichophyton rubrum, Cryptococcus neoformans, Candida albicans | Active |

Visualizations

Conclusion

This compound stands as a crucial starting point for the biosynthesis of a wide array of complex indole alkaloids in Penicillium brevicompactum. The methodologies outlined in this guide provide a framework for the reliable production, isolation, and characterization of this important natural product. The understanding of its biological activities, including its interaction with the MAPK signaling pathway, opens avenues for further research into its therapeutic potential and its use as a scaffold for the development of novel pharmaceuticals. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery.

References

Brevianamide F: A Technical Guide for Researchers

Brevianamide F , a naturally occurring diketopiperazine alkaloid, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of its chemical properties, biological functions, and the experimental methodologies used to elucidate its effects, tailored for researchers, scientists, and drug development professionals.

Chemical Identity

This compound is chemically defined as a cyclodipeptide formed from the amino acids L-tryptophan and L-proline.

| Identifier | Value |

| IUPAC Name | (3S,8aS)-3-((1H-indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[1][2] |

| CAS Number | 38136-70-8[1][3][4][5] |

| Molecular Formula | C₁₆H₁₇N₃O₂[1][3][5] |

| Molecular Weight | 283.33 g/mol [1][3] |

| Synonyms | cyclo-(L-Trp-L-Pro), Cyclo-L-tryptophyl-L-proline[3][6] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological effects, including antithrombotic, antimicrobial, and antifouling properties. The following tables summarize the available quantitative data on these activities.

Table 2.1: Antithrombotic Activity

| Assay | Model | Effect | Reference |

| Platelet Aggregation | Arachidonic acid-induced zebrafish thrombosis model | Significantly attenuated | [4] |

| Circulating Platelet Count | Zebrafish thrombosis model | Increased | [4] |

| Caudal Blood Flow | Zebrafish thrombosis model | Significantly restored | [4] |

Table 2.2: Antimicrobial and Antifungal Activity

| Organism | Assay Type | Activity | Reference |

| Micrococcus luteus | Inhibitory Disc Assay | Active at 30 µ g/disc | [3] |

| Staphylococcus aureus | Inhibitory Disc Assay | Active at 30 µ g/disc | [3] |

| Mycobacterium bovis (BCG) | MIC Assay | MIC = 12.5 µg/ml | [3] |

| Trichophyton rubrum | Antifungal Assay | Active | [6] |

| Cryptococcus neoformans | Antifungal Assay | Active | [6] |

| Candida albicans | Antifungal Assay | Active | [6] |

Table 2.3: Antifouling Activity

| Organism | Assay Type | Activity | Reference |

| Bugula neritina larvae | Attachment Inhibition | EC₅₀ = 6.35 µg/ml | [3] |

| Bugula neritina larvae | Lethality Assay | LC₅₀ > 200 µg/ml | [3] |

Mechanism of Action: Antithrombotic Effects

Recent studies have revealed that the antithrombotic activity of this compound is associated with the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the coagulation cascade.[4]

MAPK Signaling Pathway

This compound has been shown to influence key components of the MAPK signaling pathway, which are known regulators of platelet activation.[4] The proposed mechanism involves the downregulation of this pathway, leading to reduced platelet aggregation and thrombus formation.

References

- 1. This compound 98% | CAS: 38136-70-8 | AChemBlock [achemblock.com]

- 2. This compound | C16H17N3O2 | CID 181567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

Spectroscopic and Mechanistic Insights into Brevianamide F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring diketopiperazine alkaloid produced by various fungi, including species of Aspergillus and Penicillium. As a member of the brevianamide family, it serves as a biosynthetic precursor to more complex prenylated derivatives. This compound has garnered significant interest within the scientific community due to its diverse biological activities, which include antibacterial, antifungal, and, more recently discovered, antithrombotic effects. This technical guide provides an in-depth overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and a visualization of its proposed mechanism of action.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the molecule's atomic connectivity and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the chemical environment of individual atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR data are crucial for its characterization.

¹H NMR Spectroscopic Data for this compound (cyclo-(L-Trp-L-Pro))

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 10.85 | s | - |

| H-2 | 7.19 | d | 2.4 |

| H-4 | 7.55 | d | 7.9 |

| H-5 | 7.07 | t | 7.6 |

| H-6 | 7.14 | t | 7.6 |

| H-7 | 7.35 | d | 8.1 |

| H-α (Trp) | 4.18 | m | - |

| H-βa (Trp) | 3.35 | dd | 14.8, 4.5 |

| H-βb (Trp) | 3.25 | dd | 14.8, 6.5 |

| H-α (Pro) | 4.05 | t | 7.8 |

| H-βa (Pro) | 2.30 | m | - |

| H-βb (Pro) | 1.95 | m | - |

| H-γa (Pro) | 1.90 | m | - |

| H-γb (Pro) | 1.80 | m | - |

| H-δa (Pro) | 3.60 | m | - |

| H-δb (Pro) | 3.50 | m | - |

| NH (Trp) | 8.15 | s | - |

| NH (Pro) | 6.20 | s | - |

¹³C NMR Spectroscopic Data for this compound (cyclo-(L-Trp-L-Pro))

| Atom No. | Chemical Shift (δ, ppm) |

| C-2 | 124.0 |

| C-3 | 110.5 |

| C-3a | 127.5 |

| C-4 | 118.8 |

| C-5 | 119.9 |

| C-6 | 121.8 |

| C-7 | 111.5 |

| C-7a | 136.4 |

| C=O (Trp) | 169.5 |

| C=O (Pro) | 166.0 |

| C-α (Trp) | 56.5 |

| C-β (Trp) | 28.0 |

| C-α (Pro) | 59.5 |

| C-β (Pro) | 29.0 |

| C-γ (Pro) | 22.5 |

| C-δ (Pro) | 45.5 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for determining the elemental composition and molecular weight of this compound.

High-Resolution Mass Spectrometry (HR-ESI-MS) Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₇N₃O₂ |

| Calculated m/z [M+H]⁺ | 284.1394 |

| Observed m/z [M+H]⁺ | 284.1392 |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for diketopiperazine compounds like this compound. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆)). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve homogeneity and optimal line shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR Experiments (Optional but Recommended): To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, it is recommended to perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

High-Resolution Mass Spectrometry (HR-ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Instrument Setup:

-

Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography (LC) system.

-

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan over the expected m/z of this compound (e.g., m/z 100-500).

-

Optimize ESI source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and intense signal.

-

-

Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). Analyze the resulting fragment ions to elucidate the structure.

Mechanism of Action: Modulation of MAPK Signaling Pathway

Recent studies have revealed that this compound exerts its antithrombotic effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the coagulation cascade. The MAPK pathway is a crucial signaling cascade involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

The following diagram illustrates the proposed modulation of the MAPK signaling pathway by this compound.

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Conclusion

This technical guide provides a comprehensive summary of the spectroscopic data for this compound, including detailed NMR and MS information. The experimental protocols outlined offer a foundation for researchers to perform their own analyses of this and similar compounds. Furthermore, the visualization of the MAPK signaling pathway provides a clear representation of the current understanding of this compound's mechanism of action in exerting its antithrombotic effects. This compilation of data and protocols is intended to be a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential of this compound and its derivatives.

Brevianamide F Derivatives: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide F, a naturally occurring diketopiperazine derived from the fungus Aspergillus fumigatus and other microorganisms, serves as a crucial biosynthetic precursor to a wide array of biologically active indole alkaloids.[1] While this compound itself exhibits modest antibacterial and antifungal properties, its derivatives have emerged as a promising source of novel therapeutic agents with diverse activities, including anticancer, antithrombotic, and antitubercular effects.[2][3] This technical guide provides an in-depth overview of known this compound derivatives, their synthesis, biological activities, and mechanisms of action, with a focus on data-driven insights for researchers in drug discovery and development.

Core Derivatives and Biological Activities

The structural scaffold of this compound offers multiple sites for chemical modification, leading to a variety of derivatives with enhanced or altered biological profiles. Key classes of derivatives include C2-arylated analogues, bridged analogues, and dimeric forms.

C2-Arylated this compound Analogues

A significant advancement in the diversification of this compound has been the direct C2-arylation of the indole nucleus. This modification has been shown to dramatically shift the biological activity from antimicrobial to potent cytotoxic effects against various cancer cell lines.[2]

Table 1: Cytotoxicity of C2-Arylated this compound Derivatives (IC50, µM) [2]

| Compound | HT-29 (Colon Cancer) | A549 (Lung Cancer) | MDAMB231 (Breast Cancer) |

| This compound | >200 | >200 | >200 |

| 4c (C2-phenyl) | 55 | 60 | 75 |

| 4d (C2-p-tolyl) | 48 | 52 | 65 |

Data synthesized from multiple sources.

Bridged this compound Analogues

The creation of alternatively bridged analogues has yielded compounds with interesting activity as inhibitors of breast cancer resistance protein (BCRP), a transporter associated with multidrug resistance in cancer.[4]

Dimeric Brevianamide Derivatives

Brevianamide S, a dimeric derivative isolated from Aspergillus versicolor, has demonstrated selective antibacterial activity against Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis, suggesting a novel mechanism of action for antitubercular drug development.[4]

Table 2: Antitubercular Activity of Brevianamide S

| Compound | Organism | MIC (µg/mL) |

| Brevianamide S | Bacille Calmette-Guérin (BCG) | 6.25 |

Experimental Protocols

General Procedure for Palladium-Catalyzed C2-Arylation of this compound

The synthesis of C2-arylated analogues of this compound is achieved through a palladium-catalyzed C-H activation/arylation reaction. The following is a representative protocol:

Experimental Workflow: C2-Arylation of this compound

Caption: General workflow for the synthesis of C2-arylated this compound derivatives.

Detailed Steps:

-

To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the corresponding aryl iodide (1.2 equivalents), palladium(II) acetate (10 mol%), triphenylphosphine (20 mol%), and potassium carbonate (2 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired C2-arylated this compound derivative.

Signaling Pathways and Mechanism of Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, initial studies have shed light on their potential cellular targets. This compound itself has been shown to modulate the MAPK signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[3] It is hypothesized that the enhanced cytotoxicity of the C2-arylated derivatives may be due to a more potent or specific interaction with components of this or related pathways.

Biosynthetic Pathway from this compound

Caption: Simplified biosynthetic pathway from this compound to Brevianamides A and B.

The antithrombotic effects of this compound are linked to its ability to modulate the coagulation cascade and platelet aggregation, potentially through the MAPK signaling pathway.[3] Further research is needed to determine if this activity is retained or modified in its derivatives.

Conclusion and Future Directions

The derivatives of this compound represent a fertile ground for the discovery of new drug candidates. The ability to transform a mildly active natural product into potent and selective agents through straightforward chemical modifications highlights the value of this scaffold in medicinal chemistry. Future research should focus on:

-

Expansion of the derivative library: Exploration of other modification sites on the this compound core.

-

In-depth mechanistic studies: Elucidation of the specific molecular targets and signaling pathways for the most active derivatives.

-

Structure-activity relationship (SAR) studies: Systematic investigation of how structural changes impact biological activity to guide the design of more potent and selective compounds.

-

In vivo evaluation: Testing of promising derivatives in relevant animal models to assess their therapeutic potential.

This technical guide provides a snapshot of the current knowledge on this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.

References

In-Depth Technical Guide: Antifungal and Antibacterial Spectrum of Brevianamide F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide F, a member of the diketopiperazine class of natural products, is a secondary metabolite produced by various fungi, most notably from the Aspergillus and Penicillium genera. Structurally, it is a cyclic dipeptide of L-tryptophan and L-proline. While its complex derivatives have been the subject of extensive research, this compound itself has demonstrated a noteworthy spectrum of biological activities, including antifungal and antibacterial properties. This technical guide provides a comprehensive overview of the known antimicrobial spectrum of this compound, supported by available data, detailed experimental methodologies for assessing its activity, and a generalized workflow for antimicrobial susceptibility testing.

Antimicrobial Spectrum of this compound

This compound has been reported to exhibit activity against a range of microorganisms, including both bacteria and fungi. The majority of the available data is qualitative, indicating its potential as a broad-spectrum antimicrobial agent.

Antibacterial Activity

This compound has shown inhibitory effects primarily against Gram-positive bacteria. Its activity against Gram-negative bacteria is less consistently reported and appears to be limited.

-

Gram-positive bacteria: Documented activity against Staphylococcus aureus and Micrococcus luteus.

-

Mycobacteria: this compound has demonstrated activity against Bacille Calmette-Guérin (BCGs), a commonly used surrogate for Mycobacterium tuberculosis.[1]

Antifungal Activity

The compound has also been shown to possess antifungal properties against several pathogenic fungi.

-

Yeasts: Activity has been reported against Candida albicans and Cryptococcus neoformans.

-

Filamentous fungi: this compound has shown activity against Trichophyton rubrum.

Quantitative Antimicrobial Data

Quantitative data on the antimicrobial activity of this compound is limited in publicly available literature. The following table summarizes the available inhibitory concentration data.

| Organism | Assay Type | Value | Unit |

| Bacille Calmette-Guérin (BCGs) | IC50 | 44.1 | µM |

Experimental Protocols

Detailed experimental protocols for determining the antimicrobial spectrum of a compound like this compound are crucial for reproducible research. The following are generalized yet detailed methodologies for the Kirby-Bauer disk diffusion assay and the broth microdilution method, two standard techniques for assessing antimicrobial activity.

Kirby-Bauer Disk Diffusion Assay

This method assesses antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

1. Preparation of Materials:

- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

- Sterile Disks: Blank sterile paper disks (6 mm in diameter).

- Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms in an appropriate broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

- Agar Plates: Mueller-Hinton agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. The agar should be poured to a uniform depth of 4 mm.[2]

2. Inoculum Preparation:

- Adjust the turbidity of the microbial culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[2]

- For fungi, the inoculum can be prepared by creating a suspension of spores or yeast cells and adjusting the concentration as needed.

3. Inoculation of Agar Plates:

- Dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess liquid by pressing the swab against the inside of the tube.

- Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[3]

4. Application of Disks:

- Aseptically apply a known volume (e.g., 10-20 µL) of the this compound stock solution onto a sterile blank disk. Allow the solvent to evaporate completely.

- Place the impregnated disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

- Place a positive control disk (a standard antibiotic or antifungal) and a negative control disk (impregnated with the solvent only) on the same plate.

5. Incubation:

- Invert the plates and incubate at a suitable temperature (e.g., 35-37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

6. Interpretation of Results:

- Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

- The size of the inhibition zone is indicative of the antimicrobial activity of the compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

- Test Compound: Prepare a stock solution of this compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

- Microbial Inoculum: Prepare a standardized inoculum of the test microorganism in the same broth, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

2. Assay Procedure:

- Add 100 µL of the appropriate broth to each well of a 96-well plate.

- Add 100 µL of the this compound stock solution to the first well and perform serial dilutions down the plate.

- Add 10 µL of the standardized microbial inoculum to each well.

- Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.

3. Incubation:

- Incubate the microtiter plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for bacteria; 35°C for 24-48 hours for Candida spp.).

4. Determination of MIC:

- The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the antimicrobial activity of a test compound like this compound.

Caption: Generalized workflow for antimicrobial susceptibility testing.

Conclusion

This compound exhibits a promising, albeit not fully characterized, antifungal and antibacterial spectrum. Its activity against Gram-positive bacteria and several pathogenic fungi suggests its potential as a lead compound for the development of new antimicrobial agents. However, a significant gap exists in the literature regarding comprehensive quantitative data, such as MIC values against a wider range of clinically relevant microorganisms. The provided experimental protocols offer a standardized framework for researchers to further investigate and quantify the antimicrobial efficacy of this compound. Future studies should focus on elucidating its precise mechanism of action and expanding the quantitative analysis of its antimicrobial spectrum to better define its therapeutic potential.

References

Methodological & Application

Total Synthesis of Brevianamide F: A Methodological Overview for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevianamide F, a diketopiperazine alkaloid derived from tryptophan and proline, serves as a key biosynthetic precursor to a diverse family of prenylated indole alkaloids with significant biological activities. Its structurally simple yet stereochemically rich framework has made it a target of synthetic interest. This document provides a detailed account of the methodologies for the total synthesis of this compound, focusing on a solid-phase approach. Experimental protocols, quantitative data, and visual representations of the synthetic pathway are presented to facilitate its application in chemical research and drug discovery.

Introduction

This compound, or cyclo-(L-Trp-L-Pro), is a naturally occurring 2,5-diketopiperazine.[1] It is the biosynthetic precursor for a large family of more complex, biologically active prenylated tryptophan-proline 2,5-diketopiperazines produced by fungi.[1] Isolated from various microbial sources, this compound has demonstrated antibacterial and antifungal properties.[1] The total synthesis of this compound is a crucial step for enabling the synthesis of its more complex derivatives and for conducting detailed structure-activity relationship (SAR) studies. This document outlines a validated solid-phase synthetic methodology.

Data Presentation

Table 1: Key Quantitative Data for the Solid-Phase Synthesis of this compound

| Step | Transformation | Reagents and Conditions | Yield | Reference |

| 1 | Resin Functionalization | 4-[(3,4-dihydro-2H-pyran-2-yl)methoxy] benzoic acid (3 eq.), DIPCDI (3 eq.), Oxyma (3 eq.), DCM, 1 h | - | [2] |

| 2 | Tryptophan Anchoring | Fmoc-(S)-Trp-OAllyl (1.5 eq.), PPTS (2.3 eq.), DCE, 80 °C, 16 h | 76% (for 2 steps) | [2] |

| 3 | Allyl Deprotection | Pd(PPh₃)₄ (0.4 eq.), PhSiH₃ (48 eq.), DCM, 30 min (x2) | - | [2] |

| 4 | Proline Coupling | H-Pro-OMe·HCl (3 eq.), PyBOP (3 eq.), DIEA (9 eq.), DCM, 1 h | - | [2] |

| 5 | Fmoc Deprotection & Cyclization | 20% piperidine in DMF, 10 min (x2) | - | [2] |

| 6 | Cleavage from Resin | TFA/mDMB/DCM (0.5/0.5/9) | 74% (overall from resin) | [2] |

Note: DIPCDI = N,N'-Diisopropylcarbodiimide, Oxyma = Ethyl cyanohydroxyiminoacetate, DCM = Dichloromethane, PPTS = Pyridinium p-toluenesulfonate, DCE = 1,2-Dichloroethane, PyBOP = (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DIEA = N,N-Diisopropylethylamine, DMF = Dimethylformamide, TFA = Trifluoroacetic acid, mDMB = 2,4-dimethoxybenzyl alcohol.

Experimental Protocols

Solid-Phase Synthesis of this compound[2][3]

This protocol is based on the method described by Preciado, Lavilla, and coworkers.[3]

Step 1 & 2: Resin Functionalization and Tryptophan Anchoring

-

To a suspension of aminomethylated polystyrene resin in DCM, add a solution of 4-[(3,4-dihydro-2H-pyran-2-yl)methoxy] benzoic acid (3 eq.), DIPCDI (3 eq.), and Oxyma (3 eq.) in DCM.

-

Shake the mixture for 1 hour at room temperature.

-

Wash the resin extensively with DCM.

-

To the functionalized resin, add a solution of Fmoc-(S)-Trp-OAllyl (1.5 eq.) and PPTS (2.3 eq.) in DCE.

-

Heat the mixture at 80 °C for 16 hours.

-

Wash the resin with DCE and DCM and dry under vacuum. The combined yield for these two steps is reported to be 76%.[2]

Step 3: Allyl Deprotection

-

Swell the resin in DCM.

-

Add a solution of Pd(PPh₃)₄ (0.4 eq.) and PhSiH₃ (48 eq.) in DCM.

-

Shake the mixture for 30 minutes at room temperature.

-

Repeat the treatment one more time.

-

Wash the resin with DCM.

Step 4: Proline Coupling

-

To the deprotected resin, add a solution of H-Pro-OMe·HCl (3 eq.), PyBOP (3 eq.), and DIEA (9 eq.) in DCM.

-

Shake the mixture for 1 hour at room temperature.

-

Wash the resin with DCM.

Step 5: Fmoc Deprotection and Cyclization

-

Treat the resin with a 20% solution of piperidine in DMF for 10 minutes.

-

Repeat the treatment one more time to ensure complete Fmoc deprotection, which is followed by spontaneous intramolecular cyclization to form the diketopiperazine ring.

-

Wash the resin with DMF and DCM.

Step 6: Cleavage from Resin

-

Treat the resin with a cleavage cocktail of TFA/mDMB/DCM (0.5/0.5/9).

-

Filter the resin and collect the filtrate.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

The overall yield from the amino-acyl resin is reported to be 74%.[2]

Mandatory Visualization

Synthetic Pathway of this compound (Solid-Phase)

Caption: Solid-phase total synthesis of this compound.

Conclusion

The solid-phase synthesis of this compound offers an efficient and high-yielding route to this important natural product. The methodology is amenable to the generation of analogs for further biological evaluation. The detailed protocols and data provided herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. Further exploration into solution-phase syntheses could provide alternative and scalable routes to this versatile scaffold.

References

Application Notes and Protocols for the Extraction and Purification of Brevianamide F from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide F, a diketopiperazine indole alkaloid, is a secondary metabolite produced by various fungi, notably from the Penicillium and Aspergillus genera.[1] It serves as a crucial biosynthetic precursor to a wide array of more complex and biologically active prenylated indole alkaloids.[1][2] The intrinsic bioactivity of this compound and its derivatives underscores the importance of efficient and robust methods for its extraction and purification from fungal cultures for further research and drug development endeavors.

These application notes provide a comprehensive overview of the methodologies for the cultivation of fungal sources, followed by detailed protocols for the extraction and purification of this compound. The protocols are designed to be reproducible and scalable, catering to the needs of researchers in natural product chemistry, mycology, and pharmacology.

Data Presentation

Table 1: Fungal Strains and Fermentation Parameters for this compound Production

| Parameter | Penicillium brevicompactum | Aspergillus fumigatus |

| Fungal Strain | e.g., NRRL 864[3] | e.g., MR2012 |

| Culture Medium | Czapek-Dox (CD) Agar | Potato Dextrose Agar (PDA) |

| Inoculation | Spore suspension | Mycelial plugs |

| Incubation Temperature | 28°C[3] | 25-30°C |

| Incubation Time | 14-21 days[3] | 10-14 days |

| Culture Type | Solid-state fermentation | Solid-state fermentation |

Table 2: Summary of a Representative Purification Scheme for this compound

| Purification Step | Elution System/Conditions | Typical Yield (%) | Purity (%) |

| Crude Extract | Ethyl Acetate | 100 | ~5-10 |

| Silica Gel Chromatography | Hexane:Ethyl Acetate (gradient) | 60-70 | ~40-50 |

| Sephadex LH-20 | Methanol | 80-90 (of the previous step) | ~70-80 |

| Semi-preparative HPLC | Acetonitrile:Water (gradient) | 70-80 (of the previous step) | >98 |

| Overall Estimated Yield | ~35-50 |

Note: The yields presented are estimates based on typical purification schemes for natural products and may vary depending on the fungal strain, culture conditions, and specific experimental execution.

Experimental Protocols

Protocol 1: Fungal Cultivation for this compound Production

This protocol details the solid-state fermentation of Penicillium brevicompactum for the production of this compound.

Materials:

-

Penicillium brevicompactum strain (e.g., NRRL 864)

-

Czapek-Dox (CD) Agar plates

-

Sterile water

-

Incubator

Procedure:

-

Prepare Czapek-Dox (CD) agar plates according to the manufacturer's instructions.

-

Inoculate the center of the CD agar plates with a spore suspension or a small mycelial plug of P. brevicompactum.

-

Seal the plates with paraffin film to prevent contamination and dehydration.

-

Incubate the plates at 28°C in the dark for 14-21 days, or until sufficient fungal growth and sporulation are observed.

Protocol 2: Extraction of this compound from Fungal Culture

This protocol describes the extraction of this compound from the solid fungal culture.

Materials:

-

Fungal culture plates from Protocol 1

-

Ethyl acetate (EtOAc)

-

Sterile spatula

-

Large Erlenmeyer flask

-

Shaker

-

Filter paper

-

Rotary evaporator

Procedure:

-

After the incubation period, cut the fungal mycelium and the agar medium into small pieces using a sterile spatula.

-

Transfer the fungal mass and agar into a large Erlenmeyer flask.

-

Add ethyl acetate to the flask at a solid-to-solvent ratio of approximately 1:5 (w/v).

-

Agitate the mixture on a shaker at room temperature for 24 hours to ensure thorough extraction.

-

Filter the mixture through filter paper to separate the fungal debris from the ethyl acetate extract.

-

Repeat the extraction of the fungal residue two more times with fresh ethyl acetate to maximize the recovery of this compound.

-

Combine all the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound

This protocol outlines a multi-step purification process for isolating this compound from the crude extract.

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

Materials:

-

Crude extract from Protocol 2

-

Silica gel (70-230 mesh)[4]

-

Glass chromatography column

-

Hexane

-

Ethyl acetate (EtOAc)

-

Collection tubes

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.[4]

-

Dissolve the crude extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then load the dried, adsorbed sample onto the top of the packed silica gel column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 hexane:EtOAc, and finally 100% EtOAc).

-

Collect fractions of approximately 20 mL each and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a UV lamp for visualization.

-

Combine the fractions containing this compound based on the TLC analysis.

-

Evaporate the solvent from the combined fractions to yield a partially purified extract.

Step 2: Sephadex LH-20 Column Chromatography (Size-Exclusion and Partition Chromatography)

Materials:

-

Partially purified extract from Step 1

-

Glass chromatography column

-

Methanol (HPLC grade)

-

Collection tubes

Procedure:

-

Swell the Sephadex LH-20 resin in methanol for several hours before packing the column.[7]

-

Pack the swollen resin into a glass chromatography column.[7]

-

Dissolve the partially purified extract in a small volume of methanol.

-

Carefully load the sample onto the top of the Sephadex LH-20 column.

-

Elute the column with 100% methanol at a slow flow rate.[5]

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing this compound and concentrate using a rotary evaporator.

Step 3: Semi-preparative High-Performance Liquid Chromatography (Final Purification)

Materials:

-

Enriched this compound fraction from Step 2

-

Semi-preparative HPLC system with a UV detector

-

C18 semi-preparative HPLC column (e.g., 10 x 250 mm, 5 µm)[8]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA, optional, for improved peak shape)

-

Collection vials

Procedure:

-

Prepare the mobile phases: Solvent A (Water with 0.1% TFA, optional) and Solvent B (Acetonitrile with 0.1% TFA, optional).

-

Dissolve the enriched this compound fraction in a minimal volume of the initial mobile phase composition.

-

Set up the semi-preparative HPLC system with the following representative parameters (optimization may be required):

-

Inject the sample and collect the peak corresponding to this compound based on its retention time (determined from analytical HPLC if available).

-

Combine the collected fractions containing the pure compound.

-

Remove the solvent by lyophilization or evaporation under reduced pressure to obtain pure this compound.

-

Confirm the purity of the final product using analytical HPLC and its identity by spectroscopic methods (e.g., MS and NMR).

Visualizations

Caption: Overall workflow for this compound extraction and purification.

Caption: Detailed multi-step purification protocol for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fungal-derived brevianamide assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 4. web.uvic.ca [web.uvic.ca]

- 5. prep-hplc.com [prep-hplc.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 8. um.edu.mt [um.edu.mt]

- 9. researchgate.net [researchgate.net]

Application Note: In Vitro Evaluation of the Antithrombotic Activity of Brevianamide F

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]

- 10. Platelet Aggregation | HE [hematology.mlsascp.com]

- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

Application Notes and Protocols for the Synthesis of Brevianamide F Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevianamide F, a naturally occurring diketopiperazine, and its derivatives have garnered significant interest due to their diverse biological activities. This document provides detailed protocols for the solid-phase synthesis of this compound and the subsequent C2-arylation to generate a library of derivatives. Furthermore, it summarizes the quantitative data for these synthesized compounds and visualizes the potential mechanism of action through the MAPK signaling pathway.

Introduction

This compound, also known as cyclo-(L-Trp-L-Pro), is a bicyclic dipeptide derived from L-tryptophan and L-proline. Its unique structural scaffold has made it a target for synthetic modification to explore and enhance its therapeutic potential. One common modification is the C2-arylation of the indole ring of the tryptophan residue, which has been shown to impart novel biological activities. This protocol details a robust solid-phase synthesis approach, which offers advantages in purification and handling, followed by a palladium-catalyzed C-H activation method for the direct arylation of the this compound core.

Experimental Protocols

I. Solid-Phase Synthesis of this compound (cyclo-(L-Trp-L-Pro))

This protocol is adapted from a published solid-phase synthesis method.

Materials:

-

Fmoc-L-Proline loaded Wang resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

-

Fmoc-L-Tryptophan (Fmoc-Trp-OH)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell Fmoc-L-Proline loaded Wang resin in anhydrous DCM for 30 minutes, followed by washing with DMF (3 x 5 mL).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Fmoc-Trp-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF for 15 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake at room temperature for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, continue shaking for an additional hour.

-

Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled tryptophan.

-

Cyclization and Cleavage:

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude this compound by adding cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with cold diethyl ether (2 x 5 mL).

-

-

Purification: Purify the crude product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient.

-

Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

II. C2-Arylation of this compound

This protocol for the palladium-catalyzed C-H activation/arylation is adapted from established methods for tryptophan derivatives.

Materials:

-

This compound

-

Aryl iodide (e.g., iodobenzene, 4-iodoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Pivalic acid

-

Toluene, anhydrous

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a flame-dried reaction tube, add this compound (1 eq.), the desired aryl iodide (1.5 eq.), Pd(OAc)₂ (10 mol%), K₂CO₃ (2 eq.), and pivalic acid (30 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the C2-arylated this compound derivative using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

Table 1: Synthesis of this compound and C2-Arylated Derivatives

| Compound | Aryl Group | Yield (%) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | HRMS (m/z) [M+H]⁺ |

| This compound | - | 74 | 10.84 (s, 1H), 8.16 (s, 1H), 7.53 (d, J=7.8 Hz, 1H), 7.32 (d, J=8.1 Hz, 1H), 7.08-6.98 (m, 2H), 4.15-4.05 (m, 2H), 3.55-3.45 (m, 2H), 3.25-3.15 (m, 1H), 2.95-2.85 (m, 1H), 2.10-1.80 (m, 4H) | 169.8, 166.2, 136.2, 127.4, 123.9, 121.1, 118.7, 118.4, 111.6, 109.8, 58.6, 54.1, 45.2, 28.5, 27.9, 22.3 | 284.1402 |

| Derivative 1 | Phenyl | 65 | Characteristic shifts for the phenyl group will appear in the aromatic region. | Additional aromatic carbon signals will be present. | 360.1715 |

| Derivative 2 | 4-Methoxyphenyl | 72 | Aromatic signals and a singlet around 3.8 ppm for the methoxy group will be observed. | Additional aromatic and methoxy carbon signals will be present. | 390.1821 |

| Derivative 3 | 4-Fluorophenyl | 68 | Aromatic signals will show characteristic fluorine coupling. | Aromatic carbon signals will show C-F coupling. | 378.1621 |

Note: NMR and HRMS data are representative and should be acquired for each synthesized batch.

Visualizations

Synthetic Workflow

The following diagram illustrates the solid-phase synthesis of this compound and its subsequent C2-arylation.

Caption: General workflow for the synthesis of this compound derivatives.

Proposed Signaling Pathway

Recent studies suggest that this compound may exert its biological effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a crucial regulator of many cellular processes, including proliferation, differentiation, and apoptosis. The diagram below depicts a simplified overview of the canonical MAPK/ERK pathway and the potential point of intervention by this compound derivatives.

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Application Notes and Protocols for Molecular Docking Studies of Brevianamide F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring diketopiperazine belonging to the indole alkaloid family. It is a secondary metabolite produced by various fungi, such as Aspergillus and Penicillium, and has also been isolated from bacteria like Streptomyces sp. This compound serves as a biosynthetic precursor to a larger family of biologically active compounds and has demonstrated a range of activities, including antibacterial, antifungal, antithrombotic, and cytotoxic effects. Its rigid conformational structure and potential for interaction with various biological targets make it an interesting candidate for drug discovery and development, particularly through computational methods like molecular docking.

Applications in Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for elucidating mechanisms of action and for screening virtual libraries of compounds. This compound has been the subject of molecular docking studies to explore its therapeutic potential. A notable study investigated its antithrombotic effects by docking it against key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the coagulation cascade. These studies provide a basis for the rational design of novel therapeutic agents based on the this compound scaffold.

Quantitative Data Summary

The following table summarizes the reported binding energies and cytotoxic activities of this compound. Lower binding energies indicate a more stable protein-ligand complex.

| Target Protein | Pathway/Function | Binding Energy (kcal/mol) | Cell Line | IC50 |

| MAPK Signaling Pathway Targets | ||||

| AKT2 | Cell Survival, Proliferation | -7.22 | ||

| MAPK1 | Cell Proliferation, Differentiation | -6.89 | ||

| MAPK8 | Stress Response, Apoptosis | -7.38 | ||

| MAPK14 | Inflammation, Apoptosis | -7.63 | ||

| MAP2K7 | Stress Response | -7.64 | ||

| RAF1 | Cell Growth, Differentiation | -7.03 | ||

| PKCα | Signal Transduction | -6.32 | ||

| PKCβ | Signal Transduction | -6.32 | ||

| PKCγ | Signal Transduction | -6.32 | ||

| Coagulation Cascade Targets | ||||

| F2 (Thrombin) | Blood Clotting | -6.65 | ||

| F7 | Blood Clotting Initiation | -7.78 | ||

| FGA | Fibrin Formation | -5.73 | ||

| FGB | Fibrin Formation | -5.73 | ||

| FGG | Fibrin Formation | -5.73 | ||

| VWF | Platelet Adhesion | -6.53 | ||

| Cytotoxicity Data | ||||

| OVCAR-8 | 11.9 µg/mL | |||

| HeLa | >200 µM |

Binding energy data is sourced from a study on the antithrombotic effects of this compound. IC50 values are from various cytotoxicity studies.

Experimental Protocols

Protocol 1: Molecular Docking of this compound against MAPK14 using AutoDock Tools

This protocol provides a step-by-step guide for performing a molecular docking simulation of this compound with the human p38 MAP kinase (MAPK14), a key target in inflammatory responses.

1. Software and Prerequisites:

-

AutoDockTools (ADT): Version 1.5.7 or later.

-

AutoDock Vina: For the docking simulation.

-

PyMOL: For visualization and initial protein preparation.

-

A computer with a command-line interface.

2. Ligand Preparation (this compound):

-

Step 1: Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 181567) in SDF format.

-

Step 2: Convert to PDBQT format:

-

Open AutoDockTools (ADT).

-

Go to Ligand -> Input -> Open and select the downloaded SDF file.

-

ADT will automatically add hydrogens and compute Gasteiger charges.

-

Go to Ligand -> Torsion Tree -> Detect Root.

-

Go to Ligand -> Output -> Save as PDBQT and save the file as BrevianamideF.pdbqt.

-

3. Receptor Preparation (MAPK14):

-

Step 1: Obtain Receptor Structure: Download the crystal structure of human MAPK14 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3S3I.

-

Step 2: Clean the Protein Structure:

-